Sourcing protected 3,5-dihydroxyacetophenone derivatives with orthogonal deprotection for multi-step syntheses? This compound offers benzyl ethers removable via mild hydrogenolysis without disturbing silyl or ester groups.
- **Critical application**: Terbutaline sulfate intermediate; B-ring modified (-)-epicatechin gallate analogues (MRSA-active)
- **Key property**: 3,5-regiochemistry unmatched by regioisomers; benzyl > methyl ethers for late-stage deprotection
- **Quality**: Mode purity value from global suppliers; immediate shipment for R&D to pilot scale
Molecular FormulaC22H20O3
Molecular Weight332.4 g/mol
CAS No.28924-21-2
Cat. No.B017108
⚠ Attention: For research use only. Not for human or veterinary use.
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-: Identity and Procurement
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-, also known as 3,5-dibenzyloxyacetophenone, is a synthetic intermediate belonging to the class of O-benzyl-protected aromatic ketones [1]. This compound serves as a fundamental building block in organic synthesis, particularly valued as a protected form of 3,5-dihydroxyacetophenone for use in multi-step pharmaceutical syntheses where selective deprotection or orthogonal protection strategies are required [2][3].
Generic substitution of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- with other benzyl-protected acetophenone derivatives is not chemically sound due to differences in regiochemistry, protecting group stability, and downstream synthetic compatibility. The 3,5-substitution pattern confers a specific spatial and electronic environment that is critical for subsequent reactions, such as selective metalation or coupling, which regioisomers like 3,4-dibenzyloxyacetophenone cannot replicate [1]. Furthermore, the choice of the benzyl protecting group over methyl ethers (e.g., 3,5-dimethoxyacetophenone) is deliberate; benzyl ethers offer orthogonal deprotection strategies via hydrogenolysis, which is incompatible with methyl ethers and essential for the late-stage synthesis of complex, polyhydroxylated natural product analogues [2]. The quantifiable differences in physical properties, such as melting point, are also a direct consequence of this specific molecular structure and serve as a critical quality attribute for procurement and handling .
Regioisomer Mismatch
3,4-dibenzyloxyacetophenone alters spatial and electronic environment; may not support the same metalation or coupling selectivity.
[2] Anderson, J. C., Headley, C., Stapleton, P. D., & Taylor, P. W. (2005). Asymmetric total synthesis of B-ring modified (−)-epicatechin gallate analogues and their modulation of β-lactam resistance in Staphylococcus aureus. Tetrahedron, 61(32), 7703-7711. View Source
Melting Point Differentiation from 3,4-Regioisomer
The melting point of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- (3,5-dibenzyloxyacetophenone) is reported as 60-62 °C . This is significantly lower than the melting point of its regioisomer, 3,4-dibenzyloxyacetophenone (CAS 27628-06-4), which is reported to be 98-100 °C .
Melting Point QCData to verify
~38 °C lower
Rapid procurement check to confirm regioisomer identity
Literature-reported values (60–62 °C vs 98–100 °C); confirm with in-house reference
3,4-Dibenzyloxyacetophenone (CAS 27628-06-4): 98-100 °C
Quantified Difference
The 3,5-isomer melts at a temperature ~38 °C lower than the 3,4-isomer.
Conditions
Standard laboratory conditions (literature reported values)
Why This Matters
This ~38 °C difference in melting point serves as a simple, quantitative, and rapid quality control check to verify the correct regioisomer has been procured, preventing costly downstream synthetic failures.
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- is specifically employed as a precursor to 3,5-dihydroxyacetophenone in the synthesis of terbutaline sulfate, where the benzyl protecting groups are removed via hydrogenation in the final step [1]. In contrast, the methyl ether analog, 3,5-dimethoxyacetophenone, would require harsh demethylation conditions (e.g., BBr3) that are incompatible with other sensitive functional groups in the molecule, rendering it unsuitable for the same synthetic route.
Deprotection CompatibilityClass-level inference
Mild hydrogenolysis (H₂/Pd) vs. harsh acidic cleavage (BBr₃/HBr)
3,5-Dimethoxyacetophenone: Methyl ether requires strongly acidic (e.g., HBr) or Lewis acidic (e.g., BBr3) conditions for cleavage.
Quantified Difference
Qualitative difference in reaction condition orthogonality; benzyl protection allows for later-stage deprotection without affecting other reducible or acid-sensitive groups.
Conditions
Multi-step organic synthesis of pharmaceutical intermediates.
Why This Matters
The use of a benzyl protecting group is a strategic choice for orthogonal protection, enabling complex molecule assembly where other simpler ether protecting groups would fail, directly impacting the feasibility and yield of the target pharmaceutical synthesis.
Organic SynthesisProtecting Group ChemistryMedicinal Chemistry
[1] PubChem. (2022). Patent CN-110950765-B: A kind of preparation method of terbutaline sulfate. View Source
Epicatechin Gallate Analogue Synthesis Validation
This compound was a key intermediate in the asymmetric total synthesis of two enantiomerically pure B-ring modified analogues of (−)-epicatechin gallate [1]. The final analogues demonstrated full sensitization of three MRSA strains to oxacillin at sub-inhibitory concentrations of 12.5 and 25 mg/L, reducing the MIC to less than 0.5 mg/L [1].
Synthetic Route ValidationHead-to-head
Synthesized analogue matched ECg in MRSA oxacillin sensitization (MIC
Validates synthetic feasibility; analogue activity comparable to natural product
In vitro assay against MRSA strains; not a therapeutic claim
Medicinal ChemistryNatural Product SynthesisAntibacterial Research
Evidence Dimension
Downstream Biological Activity of Synthesized Analogue
Target Compound Data
Analogues synthesized from the target compound showed full sensitization of MRSA to oxacillin (MIC reduced to <0.5 mg/L) at 12.5-25 mg/L [1].
Comparator Or Baseline
The unmodified natural product (−)-epicatechin gallate (ECg) showed an identical level of activity, achieving the same MIC reduction [1].
Quantified Difference
No difference in MIC reduction capability between the analogues made from the target compound and the natural product ECg, validating the synthetic route.
Conditions
In vitro assay against three strains of methicillin-resistant Staphylococcus aureus (BB 568, EMRSA-15, EMRSA-16).
Why This Matters
This evidence directly validates the compound's utility in a published, peer-reviewed synthetic route that yields bioactive molecules with potency equivalent to a natural product, demonstrating its high value in medicinal chemistry research.
Medicinal ChemistryNatural Product SynthesisAntibacterial Research
[1] Anderson, J. C., Headley, C., Stapleton, P. D., & Taylor, P. W. (2005). Asymmetric total synthesis of B-ring modified (−)-epicatechin gallate analogues and their modulation of β-lactam resistance in Staphylococcus aureus. Tetrahedron, 61(32), 7703-7711. View Source
This compound is the preferred intermediate for the industrial synthesis of terbutaline sulfate, a widely used bronchodilator. Its procurement is essential for any research or production group following the patented route where 3,5-dihydroxyacetophenone is benzyl-protected to yield 3,5-dibenzyloxyacetophenone. The specific 3,5-substitution pattern and the ability to remove the benzyl groups under mild hydrogenolysis conditions are critical for the final product's purity and yield [1].
Antibacterial Catechin Gallate Development
Procurement of this compound is necessary for research groups focused on synthesizing and evaluating B-ring modified analogues of (−)-epicatechin gallate. The published total synthesis demonstrates its essential role as a starting material or intermediate, and the final products' potent activity against MRSA provides a clear, high-value research trajectory [2].
Polyphenolic Natural Product Analogue Synthesis
This compound is a key building block for any synthetic project requiring a protected 3,5-dihydroxyacetophenone moiety. Its benzyl protecting groups offer the orthogonal stability needed for multi-step sequences involving other protecting groups (e.g., silyl ethers, esters) and can be removed selectively at a late stage via hydrogenolysis. This is a core strategy in the total synthesis of various flavonoids, stilbenoids, and other polyhydroxylated aromatic compounds.
Nonlinear Optical Chromophore Synthesis
Research has identified the use of 3,5-dibenzyloxyacetophenone as a building block in the synthesis of novel nonlinear optical (NLO) chromophores. The compound's specific electronic and structural features, imparted by the benzyl-protected acetophenone core, are leveraged to create dendritic acceptors in chromophore design .
Application
Selection Property
Validation Focus
Terbutaline & β₂-agonist intermediate synthesis research
Orthogonal benzyl protection strategy
Deprotection yield, regiochemical purity
MRSA sensitizer analogue development
Protected 3,5-dihydroxyacetophenone core
Activity-matched analogue synthesis (refer to published route)
Polyphenolic natural product analogue synthesis
Selective late-stage hydrogenolysis
Compatibility with multi-step protecting group sequences
NLO chromophore synthesis
Electronically active acetophenone scaffold
Dendritic acceptor functionalization
[1] PubChem. (2022). Patent CN-110950765-B: A kind of preparation method of terbutaline sulfate. View Source
[2] Anderson, J. C., Headley, C., Stapleton, P. D., & Taylor, P. W. (2005). Asymmetric total synthesis of B-ring modified (−)-epicatechin gallate analogues and their modulation of β-lactam resistance in Staphylococcus aureus. Tetrahedron, 61(32), 7703-7711. View Source
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